Cas no 1849367-38-9 (3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)-)

3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- is a specialized alkyne-containing amine derivative with a methoxy and isopropylamino functional group. Its unique structure, featuring a terminal alkyne and secondary amine, makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The methoxy group enhances solubility in polar solvents, while the branched isopropyl substituent influences steric and electronic properties, enabling selective reactivity. This compound is suited for pharmaceutical and materials science research, where precise functionalization and modular synthesis are required. Careful handling is advised due to potential reactivity of the alkyne and amine moieties.
3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- structure
1849367-38-9 structure
Product Name:3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)-
CAS No:1849367-38-9
MF:C8H15NO
MW:141.210802316666
CID:5973698
PubChem ID:131154618
Update Time:2025-08-05

3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)-
    • (1-methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride
    • EN300-4636860
    • starbld0007831
    • N-Isopropyl-1-methoxybut-3-yn-2-amine
    • (1-methoxybut-3-yn-2-yl)(propan-2-yl)amine
    • 1849367-38-9
    • Inchi: 1S/C8H15NO/c1-5-8(6-10-4)9-7(2)3/h1,7-9H,6H2,2-4H3
    • InChI Key: FWQXBAVAAVABRP-UHFFFAOYSA-N
    • SMILES: C(OC)C(NC(C)C)C#C

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 0.880±0.06 g/cm3(Predicted)
  • Boiling Point: 187.1±25.0 °C(Predicted)
  • pka: 7.25±0.19(Predicted)

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Additional information on 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)-

Exploring the Versatile Applications of 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- (CAS No. 1849367-38-9) in Modern Chemistry

In the ever-evolving field of organic chemistry, 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- (CAS No. 1849367-38-9) has emerged as a compound of significant interest due to its unique structural properties and broad applicability. This molecule, characterized by its alkyne and amine functional groups, serves as a versatile building block in synthetic chemistry. Researchers and industries are increasingly exploring its potential in pharmaceutical intermediates, material science, and catalysis, making it a hot topic in scientific discussions.

The compound's CAS No. 1849367-38-9 is often searched in academic databases and patent filings, reflecting its growing importance. One of the key reasons for its popularity is its role in click chemistry, a field that has gained traction due to its efficiency in creating complex molecules. Users frequently inquire about its synthesis methods, solubility, and reactivity, highlighting the need for detailed technical data. Additionally, its methoxy and isopropyl substituents contribute to its stability, making it suitable for various experimental conditions.

From an industrial perspective, 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- is gaining attention for its potential in green chemistry applications. With sustainability being a major focus, chemists are exploring how this compound can reduce waste and energy consumption in synthetic processes. Searches related to eco-friendly synthesis and biodegradable materials often intersect with discussions about this molecule, underscoring its relevance in contemporary research.

Another area where CAS No. 1849367-38-9 shines is in the development of advanced polymers. Its alkyne group allows for facile modification, enabling the creation of tailored materials with specific properties. Questions about its polymerization behavior and thermal stability are common among material scientists, indicating its utility in high-performance applications. Moreover, its compatibility with cross-coupling reactions opens doors to innovative material designs.

In the realm of medicinal chemistry, 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- is being investigated for its potential as a bioactive scaffold. Researchers are particularly interested in its ability to serve as a precursor for heterocyclic compounds, which are prevalent in many drugs. Queries about its toxicity profile and biological activity are frequent, reflecting the need for comprehensive safety and efficacy data.

The compound's nomenclature and structural features also make it a subject of interest in computational chemistry. Scientists use molecular modeling to predict its behavior in various environments, addressing questions about its electronic properties and intermolecular interactions. This computational approach is particularly valuable for optimizing its use in drug discovery and nanotechnology.

As the demand for specialty chemicals grows, 3-Butyn-2-amine, 1-methoxy-N-(1-methylethyl)- is poised to play a pivotal role. Its adaptability and functional diversity align with the needs of modern industries, from electronics to cosmetics. By addressing common search queries and integrating current trends, this article aims to provide a holistic view of this remarkable compound, ensuring its continued relevance in scientific and industrial communities.

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